molecular formula C6H6N2O3 B1405503 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid CAS No. 1215973-31-1

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No. B1405503
M. Wt: 154.12 g/mol
InChI Key: GZMFIQIOTMAYOP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is a compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .


Synthesis Analysis

Oxadiazoles have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . New methods of obtaining complex structures containing oxadiazole rings are sought .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The in silico results indicated that the compounds agree to the Lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .

Scientific Research Applications

Insecticidal Activities A study synthesized 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles and evaluated their insecticidal activities against armyworms. The synthesis involved a two-step reaction from hydrazide and aroyl chlorides (Shi et al., 2000).

Biological Activity of Derivatives Research on novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid, including structural confirmation and evaluation for biological activity, highlights the diverse potential applications of these compounds (Rao et al., 2019).

Synthesis and Derivative Preparation A study describes the synthesis of 5-substituted-1,2,4-oxadiazol-2-carboxylic acid derivatives and further derivatives from 1,3,4-oxadiazol-2-carboxethyl esters (Dost et al., 1985).

Anti-HIV Activity Compounds synthesized as 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles were screened for their inhibitory activity against HIV-1 and HIV-2, with one compound showing moderate in vitro activity (Khan et al., 2012).

Solvent-Free Synthesis Method A solvent-free and microwave-promoted synthesis method for 2,5-diaryl-1,3,4-oxadiazoles was developed, offering advantages like short reaction time and no environmental pollution (An-guo, 2009).

Halogen Effects in Synthesis A study explored the effects of different halogens in the Robinson–Gabriel type reaction of cyclopropanecarboxylic acid N′-substituted-hydrazides, yielding 2-cyclopropyl-5-substituted-[1,3,4]-oxadiazoles (Yang & Shi, 2005).

Structure-Activity Relationships The synthesis of new 2,5-disubstituted-1,3,4-oxadiazoles and their evaluation for insect growth regulatory activity against armyworm larvae was conducted, with quantitative structure-activity relationships explored (Shi et al., 2001).

Synthetic Trends and Applications Several studies provide insights into the synthesis and applications of 1,3,4-oxadiazole-based compounds, revealing their significant role in various medicinal fields, including antibacterial, antifungal, anticonvulsant, antiviral, antidiabetic, and antimalarial potentials (Verma et al., 2017), (Jafari et al., 2017).

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture . The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

properties

IUPAC Name

5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)5-8-7-4(11-5)3-1-2-3/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMFIQIOTMAYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
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5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
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5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
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